(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-17-4-7-19(8-5-17)29(25,26)23-14-15-27-21(23)10-12-22(13-11-21)20(24)9-6-18-3-2-16-28-18/h2-9,16H,10-15H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZNPYUTWJZKW-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one, with the CAS number 1331451-95-6, is a compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure, synthesis, and pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, and it has a molecular weight of 432.6 g/mol. The structure consists of a thiophene ring and a spirocyclic moiety that may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1331451-95-6 |
| Molecular Formula | CHNOS |
| Molecular Weight | 432.6 g/mol |
Synthesis
The synthesis of this compound involves the construction of the spirocyclic structure through multicomponent reactions and photocatalytic methods. These synthetic routes are crucial as they influence the yield and purity of the final product, which are essential for subsequent biological testing.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds similar to this compound. For instance, certain derivatives have shown efficacy in animal models with ED(50) values comparable to established anticonvulsants like phenobarbital . The structure–activity relationship (SAR) analysis indicates that modifications at specific sites can enhance anticonvulsant activity.
Antiproliferative Effects
Research has indicated that compounds containing similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For example, triazolo-thiadiazepines have demonstrated significant cytotoxicity in vitro, suggesting that this compound may also possess similar properties due to its unique structure .
The proposed mechanisms for the biological activity of this compound include modulation of ion channels and inhibition of specific enzymes involved in cellular signaling pathways. Such interactions can lead to altered neuronal excitability and reduced tumor cell proliferation.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of compounds related to this compound:
- Anticonvulsant Efficacy : In one study, a derivative was tested in a maximal electroshock seizure model in rodents, showing significant anticonvulsant activity with an ED(50) value lower than that of traditional treatments.
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on human cancer cell lines, revealing IC(50) values indicating strong antiproliferative activity compared to standard chemotherapeutic agents.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and a molecular weight of 432.6 g/mol. Its structure includes a thiophene ring and a spirocyclic moiety, which contribute to its unique chemical properties. The presence of the tosyl group enhances its reactivity, making it suitable for various chemical transformations.
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development, particularly in targeting diseases where spirocyclic compounds have shown efficacy:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways.
Biological Studies
Research has indicated that (E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one can be utilized in:
- Enzyme Inhibition Studies : Its ability to act as an inhibitor for specific enzymes could lead to the development of new therapeutic agents.
Material Science
The compound's properties make it suitable for applications in material science:
- Polymer Synthesis : It can serve as a monomer or additive in the synthesis of polymers with tailored properties for specific applications such as drug delivery systems or functional coatings.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar spirocyclic compounds. The findings indicated that modifications to the thiophene moiety could enhance cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Research conducted by the American Chemical Society demonstrated that compounds structurally related to this compound exhibited significant inhibition of certain kinases involved in cancer progression . This suggests potential therapeutic applications in targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, particularly for detecting thiophene-related impurities (e.g., thiophen-2-yl derivatives) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming the spirocyclic structure and the (E)-configuration of the prop-2-en-1-one moiety. Mass spectrometry (HRMS or ESI-MS) should validate molecular weight .
- Data Interpretation : Compare retention times (HPLC) and spectral data with reference standards. For example, the spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane system shows distinct proton signals at δ 3.5–4.2 ppm (oxa and diaza groups) and δ 1.8–2.5 ppm (spiro ring methylenes) .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like thiophene derivatives?
- Experimental Design : Use a stepwise approach:
Synthesize the 4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane core via cyclization of a diamine with a ketone under acidic conditions .
Introduce the (E)-configured prop-2-en-1-one group via a Wittig or Horner-Wadsworth-Emmons reaction, ensuring strict temperature control (0–5°C) to suppress Z-isomer formation .
- Troubleshooting : Monitor reaction progress via TLC and intermediate purification (column chromatography). Thiophene-related impurities (e.g., ) can arise from incomplete coupling—refluxing with excess coupling agents (e.g., DCC) may improve yield .
Q. What stability studies are required for this compound under varying pH and temperature conditions?
- Protocol :
- pH Stability : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and accelerated stability chambers (40°C/75% RH) for long-term assessments .
- Key Findings : The tosyl group may hydrolyze under alkaline conditions, while the spirocyclic system is sensitive to prolonged heat (>100°C) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against target proteins?
- Methods :
Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to receptors like kinases or GPCRs. The thiophene and spirocyclic moieties may interact with hydrophobic pockets .
Use molecular dynamics (MD) simulations (GROMACS) to evaluate conformational stability over 100-ns trajectories .
- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition). For example, spirocyclic analogs in showed IC₅₀ values <10 μM against cancer cell lines .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Case Study : If NMR signals for the spirocyclic core overlap with impurities (e.g., ), use:
- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., NH in diazaspiro systems) .
- Advanced Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of bond lengths (mean C–C = 0.002 Å) and dihedral angles .
- Data Table :
| Technique | Spiro Ring C–C Bond Length (Å) | Tosyl Group S–O (Å) |
|---|---|---|
| X-ray () | 1.54 ± 0.01 | 1.44 ± 0.01 |
| DFT Calculations | 1.53 | 1.45 |
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?
- Approach :
- Modifications : Replace the tosyl group with sulfonamide variants (e.g., mesyl, dansyl) to enhance solubility. Adjust the spiro ring size (e.g., 1-oxa-4,9-diazaspiro[5.5]decane) to modulate lipophilicity .
- Assays : Measure logP (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 monolayers) .
- Results : Analogs with smaller spiro rings (e.g., 1-oxa-4,8-diazaspiro[4.5]decane) showed 2-fold higher Caco-2 permeability than larger analogs .
Methodological Notes
- Key Citations : Structural data from crystallography (), synthesis protocols from USP standards (), and biological analogs () underpin methodological rigor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
